molecular formula C18H20FN3O2 B12474566 1-(4-Fluorobenzyl)-4-(4-nitrobenzyl)piperazine

1-(4-Fluorobenzyl)-4-(4-nitrobenzyl)piperazine

Cat. No.: B12474566
M. Wt: 329.4 g/mol
InChI Key: NXIPOYHULSYMTB-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-4-(4-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceutical drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-4-(4-nitrobenzyl)piperazine typically involves the reaction of 4-fluorobenzyl chloride with piperazine, followed by the reaction of the resulting intermediate with 4-nitrobenzyl chloride. The reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction of Nitro Group: 1-(4-Fluorobenzyl)-4-(4-aminobenzyl)piperazine.

    Substitution of Fluorine: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorobenzyl)-4-(4-nitrobenzyl)piperazine may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of piperazine derivatives’ biological activities.

    Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.

    Industry: Use as a precursor in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for compounds like 1-(4-Fluorobenzyl)-4-(4-nitrobenzyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors or enzymes, modulating their activity. The nitro and fluorobenzyl groups may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(4-nitrobenzyl)piperazine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(4-Fluorobenzyl)-4-benzylpiperazine: Lacks the nitro group, which may influence its chemical properties and applications.

Properties

Molecular Formula

C18H20FN3O2

Molecular Weight

329.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C18H20FN3O2/c19-17-5-1-15(2-6-17)13-20-9-11-21(12-10-20)14-16-3-7-18(8-4-16)22(23)24/h1-8H,9-14H2

InChI Key

NXIPOYHULSYMTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)F

Origin of Product

United States

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